molecular formula C20H22N4O5 B2368155 ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate CAS No. 1021216-66-9

ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate

Cat. No. B2368155
CAS RN: 1021216-66-9
M. Wt: 398.419
InChI Key: YNNAJAJNJJYVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms. Pyrimidines are important structural motifs found in numerous bioactive molecules .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques

    Research has explored diverse methods for synthesizing related pyrrolopyrimidine derivatives. For example, Kurihara et al. (1983) described the synthesis of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds, highlighting a method for creating complex pyrrolopyrimidine structures (Kurihara, Nasu, & Adachi, 1983).

  • Diversity in Pyrrolopyrimidine Derivatives

    Marcotte et al. (2003) demonstrated the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, adding elements of molecular diversity to the pyrimidine nitrogens (Marcotte, Rombouts, & Lubell, 2003).

Biological and Chemical Properties

  • Cytotoxic Activity

    El-Sayed and Fadda (2018) synthesized novel thieno[2,3-d:4,5-d']dipyrimidine derivatives and evaluated their cytotoxic activities, contributing to the understanding of the biological properties of pyrrolopyrimidine compounds (El-Sayed & Fadda, 2018).

  • Potential Anticancer Agents

    Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives, investigating their potential as anticancer and anti-5-lipoxygenase agents. This research provides insights into the therapeutic applications of pyrrolopyrimidine derivatives (Rahmouni et al., 2016).

Applications in Heterocyclic Chemistry

  • Development of Heterocyclic Compounds

    Various studies have focused on the synthesis of new heterocyclic compounds related to pyrrolopyrimidines, exploring their reactivity and potential applications in chemistry and pharmacology. For instance, Moneam (2005) conducted research on pyrrolylthieno[2,3-d]pyrimidines and thieno[2,3-d][4,5-d] dipyrimidines, expanding the scope of heterocyclic compounds derived from pyrrolopyrimidines (Moneam, 2005).

  • Electroorganic Synthesis

    Veisi, Maleki, and Farokhzad (2017) demonstrated an electroorganic synthesis approach for pyrano[2, 3-d] pyrimidine derivatives, showcasing an environmentally friendly and efficient method for creating these compounds (Veisi, Maleki, & Farokhzad, 2017).

properties

IUPAC Name

ethyl 2-[(7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-4-29-16(25)11-21-17(26)15-10-14-18(22(2)20(28)23(3)19(14)27)24(15)12-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNAJAJNJJYVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.